Succinylmonocholine

Pharmacology Cardiovascular Neuromuscular

Succinylmonocholine (SMC) is the primary, stable metabolite of succinylcholine and the only reliable forensic marker for exposure due to its extended detection window in postmortem specimens. As a USP-designated impurity, SMC reference standards are mandatory for pharmaceutical QC release testing. Its mono-quaternary structure and free carboxyl group preclude analytical substitution by the parent drug. Procure unlabeled SMC and deuterated SMC-d3 for validated LC-MS/MS methods per international guidelines. Essential for forensic toxicology, pharma impurity profiling, and mechanistic pharmacological research.

Molecular Formula C9H18NO4+
Molecular Weight 204.24 g/mol
CAS No. 5518-77-4
Cat. No. B1203878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccinylmonocholine
CAS5518-77-4
Synonymssuccinylmonocholine
succinylmonocholine chloride
succinylmonocholine iodide
Molecular FormulaC9H18NO4+
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCOC(=O)CCC(=O)O
InChIInChI=1S/C9H17NO4/c1-10(2,3)6-7-14-9(13)5-4-8(11)12/h4-7H2,1-3H3/p+1
InChIKeyJQLBLDAELQDYMK-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 125 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Succinylmonocholine (CAS 5518-77-4): Product Overview and Comparator Context for Scientific Procurement


Succinylmonocholine (SMC, C9H18NO4+, MW 204.24) is an acylcholine and the primary enzymatic hydrolysis product of the depolarizing neuromuscular blocker succinylcholine (SUX, suxamethonium) [1]. It is formed via cleavage of one ester bond by butyrylcholinesterase (BChE, EC 3.1.1.8) in plasma [2]. Unlike its parent SUX, SMC possesses an ionizable terminal carboxyl group (predicted pKa of carboxylic acid moiety contributing to a negative logP of approximately -3.70 to -4.29) and exhibits significantly reduced but non-negligible intrinsic pharmacological activity at nicotinic acetylcholine receptors . The most relevant comparator for procurement decisions is succinylcholine chloride (CAS 306-40-1, MW 397.34), the bis-quaternary parent drug; additional contextual comparators include other depolarizing agents (e.g., decamethonium) and alternative neuromuscular blockers (e.g., rocuronium, vecuronium), though SMC is primarily procured as an analytical reference standard, forensic marker, or research tool rather than as a therapeutic agent .

Why Succinylmonocholine Cannot Be Substituted by Succinylcholine or Other Analogs in Analytical and Forensic Workflows


Succinylmonocholine cannot be generically substituted by succinylcholine or other depolarizing agents due to fundamental differences in detectability, stability, and biological fate that render each compound suitable for mutually exclusive applications. Succinylcholine undergoes extremely rapid enzymatic degradation in vivo (within minutes) and spontaneous hydrolysis in aqueous matrices, making it practically undetectable in postmortem or delayed forensic samples [1]. SMC, by contrast, exhibits a substantially longer detection window in biological fluids (detectable in urine for extended periods post-administration) and serves as the only reliable surrogate marker for SUX exposure in forensic toxicology [2]. Furthermore, SMC possesses distinct physicochemical properties (mono-quaternary vs. bis-quaternary structure; presence of a free carboxyl group) that alter chromatographic retention behavior, mass spectrometric fragmentation patterns, and solubility compared to SUX, precluding direct substitution in validated analytical methods [3]. For pharmaceutical quality control, SMC is designated as a specified impurity in USP monographs for succinylcholine chloride, with established acceptance criteria requiring a discrete reference standard—a regulatory requirement that SUX reference standards cannot fulfill [4].

Succinylmonocholine (CAS 5518-77-4): Quantitative Differentiation Evidence Versus Succinylcholine and In-Class Analogs


Opposing Chronotropic Effects: Succinylmonocholine Produces Bradycardia While Succinylcholine Produces Tachycardia in Canine Sinoatrial Node

In a direct head-to-head study using 35 mongrel dogs with selective sinus node artery perfusion, succinylmonocholine produced a diametrically opposite chronotropic effect compared to succinylcholine at the identical 1,000 µg dose. This functional divergence has mechanistic implications for understanding bradycardic responses observed clinically after repeated succinylcholine administration, which may be attributable to accumulating SMC metabolite [1].

Pharmacology Cardiovascular Neuromuscular

Extended Detection Window: Succinylmonocholine as the Only Viable Forensic Marker for Succinylcholine Exposure

Succinylcholine is undetectable in postmortem specimens due to its extremely rapid in vivo degradation (t½ approximately 1-2 minutes). Succinylmonocholine, in contrast, exhibits a substantially extended detection window, with documented detectability in urine for clinically meaningful durations post-administration, establishing it as the only realistic target analyte for forensic confirmation of SUX exposure. SMC has been proven to be the most promising target analyte in SUX analysis, with urine being the proposed matrix of choice for forensic applications [1]. Comparative postmortem studies confirmed SMC as the only reliable SUX marker [2].

Forensic Toxicology Analytical Chemistry Pharmacokinetics

Isotope Dilution Internal Standard: Deuterated Succinylmonocholine-d3 Enables Simultaneous Quantification Not Commercially Available

Deuterated internal standards for SMC are indispensable for accurate quantification via isotope dilution mass spectrometry but are not commercially available. Researchers must synthesize or procure custom SMC-d3 for method development. Kuepper et al. synthesized and characterized SUX-d18 and SMC-d3, confirming identity and deuteration patterns by NMR and FAB-MS [1]. The distinct deuteration at trimethylamine moieties enables simultaneous SUX and SMC quantification without cross-interference [2].

Analytical Chemistry Mass Spectrometry Stable Isotope Labeling

Chromatographic Resolution: Succinylmonocholine Achieves Baseline Separation from Succinylcholine with Rs > 3 in HILIC Method

In a validated HILIC method for succinylcholine chloride active pharmaceutical ingredient and medicinal product analysis, succinylmonocholine was identified as the main impurity requiring chromatographic resolution. The developed method achieved a very high resolution (Rs > 3) between succinylcholine and succinylmonocholine, with peak bandwidths not exceeding 0.7 minutes. This quantification confirms that SMC is not merely a trace contaminant but a primary impurity requiring robust analytical separation for regulatory compliance [1]. The USP monograph designates SMC as a specified impurity for succinylcholine chloride, with a dedicated USP Succinylmonocholine Chloride Reference Standard (RS) available for compendial testing [2].

Pharmaceutical Analysis Impurity Profiling Quality Control

In Vitro Hydrolysis Kinetics: SMC Hydrolysis Proceeds Approximately 6-Fold Slower Than SUX Hydrolysis by Human Serum Cholinesterase

The enzymatic hydrolysis of succinylcholine proceeds in two sequential steps: first, SUX is hydrolyzed to SMC; second, SMC is hydrolyzed to succinic acid and choline. The first step proceeds significantly faster than the second, with SMC exhibiting approximately 6-fold slower hydrolysis kinetics by human serum cholinesterase compared to SUX [1]. This differential hydrolysis rate explains the accumulation of SMC during SUX infusion and its extended persistence in biological fluids relative to the parent compound [2].

Enzymology Pharmacokinetics Drug Metabolism

Regulatory Reference Standard Designation: Succinylmonocholine Chloride Listed as USP Specified Impurity with Dedicated RS Monograph

The United States Pharmacopeia (USP) monograph for Succinylcholine Chloride explicitly designates Succinylmonocholine Chloride as a specified impurity requiring a dedicated USP Reference Standard (RS) for compendial testing. This regulatory designation creates a non-discretionary procurement requirement for pharmaceutical manufacturers, contract testing laboratories, and regulatory agencies conducting quality control of succinylcholine chloride drug substance and drug product [1]. SMC is also available as a Pharmaceutical Secondary Standard Certified Reference Material (CRM) certified in accordance with ISO 17034 and ISO/IEC 17025 for use in pharma release testing and method development . No alternative compound can satisfy this USP compendial requirement.

Regulatory Compliance Quality Control Compendial Standards

Succinylmonocholine (CAS 5518-77-4): Validated Procurement and Application Scenarios Derived from Quantitative Evidence


Forensic Toxicology Confirmation of Succinylcholine Exposure

Forensic laboratories must procure Succinylmonocholine reference standards for confirmatory testing in suspected succinylcholine intoxication cases. As SUX is undetectable in postmortem specimens, SMC serves as the only viable forensic marker [1]. Validated LC-MS/MS methods achieve limits of quantitation of 8.6 ng/mL in serum and 4.9 ng/mL in urine for SMC, enabling sensitive detection [2]. Procurement of both unlabeled SMC and deuterated SMC-d3 internal standard is required for forensic method validation per international guidelines [3].

Pharmaceutical Quality Control of Succinylcholine Chloride API and Drug Product

Quality control laboratories in pharmaceutical manufacturing must procure USP Succinylmonocholine Chloride RS to meet compendial impurity testing requirements for succinylcholine chloride [1]. HILIC methods achieve baseline resolution (Rs > 3) between SUX and SMC, enabling accurate quantification of SMC as the primary specified impurity [2]. Certified Reference Materials (CRMs) of SMC are required for method development, validation, and routine release testing per cGMP.

Cardiovascular Pharmacology Research Investigating Metabolite-Mediated Bradycardia

Researchers investigating succinylcholine-induced bradycardia require SMC for mechanistic studies, as SMC produces a negative chronotropic effect (-17.5% heart rate decrease) opposite to SUX (+14.4% increase) at equivalent doses [1]. This functional divergence necessitates procurement of SMC as a distinct pharmacological tool compound. Studies may also explore species-specific responses, as differential respiratory responses to SMC versus SUX have been documented across multiple animal species [2].

Clinical Toxicology and Therapeutic Drug Monitoring Method Development

Clinical laboratories developing methods for therapeutic monitoring of succinylcholine or investigating prolonged apnea require SMC reference standards. SMC pharmacokinetics have been investigated in anesthetized patients, with documented guideline values for forensic toxicological casework [1]. Validated HPLC-MS/MS methods demonstrate intraday and interday precision consistently below 10% for elevated concentrations and below 15% at the lowest concentrations in both serum and urine matrices [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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